

The Discovery and Synthetic Route of Pamiparib Maleate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pamiparib maleate*

Cat. No.: *B15600824*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamiparib (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.^{[1][2][3]} Developed by BeiGene, pamiparib has demonstrated significant potential in the treatment of various cancers, particularly those with deficiencies in the homologous recombination (HR) DNA repair pathway, such as tumors harboring BRCA1/2 mutations.^{[4][5]} Its unique properties, including high oral bioavailability and the ability to penetrate the blood-brain barrier, distinguish it from other PARP inhibitors and underscore its therapeutic promise.^{[2][6]} This technical guide provides an in-depth overview of the discovery, mechanism of action, synthetic route, and key experimental data related to **pamiparib maleate**.

Discovery and Development

Pamiparib was discovered through a focused drug discovery program at BeiGene aimed at identifying novel, potent, and selective PARP inhibitors with favorable pharmacokinetic properties. The core structure is a fused tetra- or pentacyclic dihydrodiazepinoindolone derivative.^{[2][3]} The development program for pamiparib, also known as BGB-290, has progressed through extensive preclinical and clinical evaluations, with multiple clinical trials investigating its efficacy and safety as a monotherapy and in combination with other anticancer agents.^{[1][4][7][8]}

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Pamiparib exerts its anticancer effects primarily through the inhibition of PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.^{[9][10]} By binding to the catalytic domain of PARP, pamiparib prevents the synthesis of poly(ADP-ribose) (PAR) chains, a process essential for recruiting other DNA repair proteins to the site of damage.^{[2][11]}

Furthermore, pamiparib exhibits potent "PARP trapping," a mechanism where it stabilizes the PARP-DNA complex at the site of damage.^[11] These trapped complexes are highly cytotoxic as they can obstruct DNA replication forks, leading to the formation of double-strand breaks (DSBs). In cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality, where the combination of two non-lethal defects (PARP inhibition and HR deficiency) results in cell death, providing a therapeutic window for targeting cancer cells while sparing normal, HR-proficient cells.


[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of pamiparib via synthetic lethality.

Quantitative Data Summary

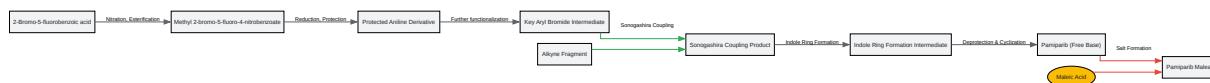
The following tables summarize key quantitative data for pamiparib from preclinical and clinical studies.

Table 1: In Vitro Potency of Pamiparib

Target/Assay	IC50 / EC50 (nM)	Reference(s)
PARP1 (enzymatic assay)	0.9 - 1.3	[2][3][11][12]
PARP2 (enzymatic assay)	0.5 - 0.9	[2][3][11][12]
Cellular PARylation Inhibition	0.2	[2][3][11][12]
PARP Trapping	13	[11][13]

Table 2: Preclinical Pharmacokinetic Parameters of Pamiparib

Species	Dose	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Brain Penetration (%)	Reference(s)
Mouse	10 mg/kg p.o.	1.0	1230	4560	17-19	[2][6]
Rat	5 mg/kg p.o.	2.0	890	5430	N/A	[2]
Dog	2 mg/kg p.o.	1.5	650	3890	N/A	[2]


Table 3: Clinical Efficacy of Pamiparib in Advanced Solid Tumors

Clinical Trial (NCT ID)	Cancer Type	Treatment	ORR (%)	Median DoR (months)	Reference(s)
NCT02361723	Advanced Solid Tumors	Monotherapy	27.3	14.9	[1]
NCT02361723	Epithelial Ovarian Cancer	Monotherapy	41.2	14.9	[1]
NCT03333915	Platinum-Sensitive Ovarian Cancer (gBRCAmut)	Monotherapy	68.3	13.8	[5]
NCT03333915	Platinum-Resistant Ovarian Cancer (gBRCAmut)	Monotherapy	31.6	11.1	[5]
NCT03575065	Triple-Negative Breast Cancer (gBRCAmut)	Monotherapy	38.2	7.0	[1]
NCT03575065	HR+/HER2-Breast Cancer (gBRCAmut)	Monotherapy	61.9	7.5	[1]
NCT02660034	Various Advanced Solid Tumors	Combination with Tislelizumab	20.0	17.1	[7] [14]

ORR: Objective Response Rate; DoR: Duration of Response

Synthetic Route of Pamiparib Maleate

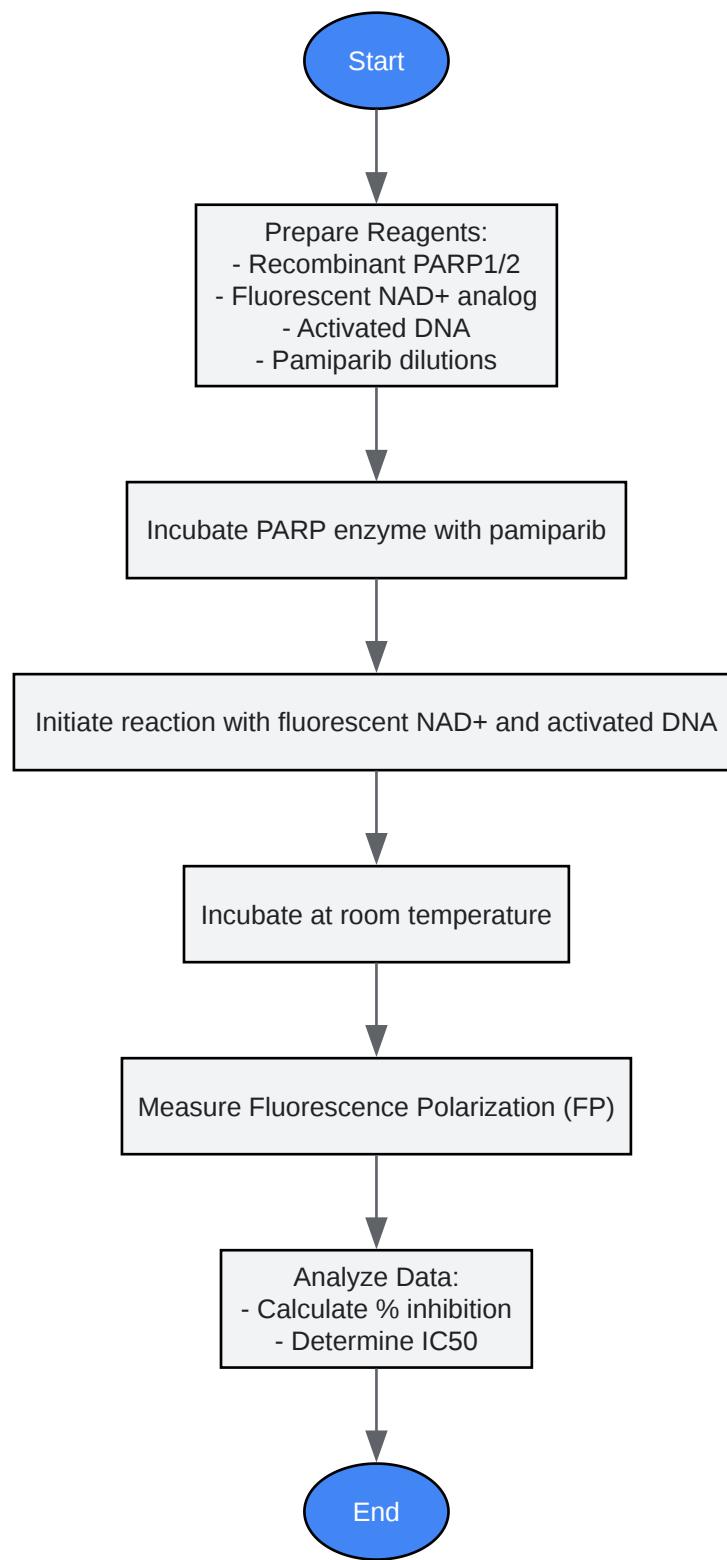
The synthesis of pamiparib involves a multi-step process culminating in the formation of the fused heterocyclic core, followed by salt formation with maleic acid. A scalable synthetic route has been developed for industrial production.[15]

[Click to download full resolution via product page](#)

Figure 2: Overview of the synthetic route to **pamiparib maleate**.

Experimental Protocol: Synthesis of Pamiparib (Illustrative)

The following provides a generalized, illustrative protocol for the key synthetic steps. Note that specific reagents, conditions, and purification methods may vary.


- Preparation of the Key Aryl Bromide Intermediate:
 - Nitration of 2-bromo-5-fluorobenzoic acid followed by esterification yields methyl 2-bromo-5-fluoro-4-nitrobenzoate.[15]
 - The nitro group is then reduced to an amine, which is subsequently protected (e.g., as a tosylate) to provide the key aryl bromide intermediate.[15]
- Sonogashira Coupling:
 - The aryl bromide intermediate is coupled with a suitable alkyne fragment under palladium catalysis (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) with a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., an amine base) in a solvent such as DMF.[15]

- Indole Ring Formation and Cyclization:
 - The product from the Sonogashira coupling undergoes an intramolecular cyclization to form the indole ring system. This can be promoted by a Lewis acid (e.g., $ZnBr_2$).
 - Subsequent deprotection and further intramolecular cyclization steps lead to the formation of the final fused pentacyclic core of pamiparib.
- Preparation of **Pamiparib Maleate**:
 - Pamiparib free base is dissolved in a suitable solvent (e.g., a mixture of an alcohol and water).
 - A solution of maleic acid in a similar solvent system is added.
 - The mixture is heated to ensure complete dissolution and then cooled to allow for the crystallization of **pamiparib maleate**.
 - The resulting solid is collected by filtration, washed, and dried.

Key Experimental Protocols

PARP1/2 Enzymatic Inhibition Assay (Homogeneous Fluorescence Polarization)

This assay measures the inhibition of PARP1 or PARP2 enzymatic activity by quantifying the binding of a fluorescently labeled NAD⁺ analog to the enzyme.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pamiparib in patients with locally advanced or metastatic HER2-negative breast cancer with germline BRCA mutations: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. onclive.com [onclive.com]
- 5. China NMPA Approves PARP Inhibitor Pamiparib for Patients with Previously Treated Advanced Ovarian Cancer - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. Pamiparib in combination with tislelizumab in patients with advanced solid tumours: results from the dose-expansion stage of a multicentre, open-label, phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution of pamiparib, a novel inhibitor of poly(ADP-ribose)-polymerase (PARP), in tumor tissue analyzed by multimodal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pamiparib | C16H15FN4O | CID 135565554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pamiparib maleate | PARP1/2 inhibitor | CAS 2086689-94-1 | Buy BGB-290 from Supplier InvivoChem [invivochem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [The Discovery and Synthetic Route of Pamiparib Maleate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15600824#discovery-and-synthetic-route-of-pamiparib-maleate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com